N,7-bis[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N,7-bis[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic heterocyclic compound featuring a fused ring system with multiple functional groups. Its structure includes:
- A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca core, which integrates nitrogen atoms into a rigid polycyclic framework.
- Two (2-chlorophenyl)methyl substituents at the N and 7 positions, contributing steric bulk and lipophilicity.
- 6-imino and 2-oxo groups, which may participate in hydrogen bonding or tautomerization.
Structural elucidation of such compounds often relies on crystallographic tools like ORTEP-3 (for 3D visualization) and refinement via SIR97, which streamline the determination of bond lengths, angles, and torsional parameters . Synthesis routes may parallel methods for spiro-oxazepine derivatives, where cyclocondensation of diones with benzothiazole-imine intermediates is common .
Properties
Molecular Formula |
C26H19Cl2N5O2 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
N,7-bis[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H19Cl2N5O2/c27-20-9-3-1-7-16(20)14-30-25(34)18-13-19-24(31-22-11-5-6-12-32(22)26(19)35)33(23(18)29)15-17-8-2-4-10-21(17)28/h1-13,29H,14-15H2,(H,30,34) |
InChI Key |
IWEDLMWHHCSJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,7-bis[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the chlorophenyl groups: This step involves the use of chlorophenylmethyl reagents under specific conditions to attach the chlorophenyl groups to the tricyclic core.
Formation of the imino and oxo groups: These functional groups are introduced through oxidation and imination reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N,7-bis[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or the oxo group to a hydroxyl group.
Substitution: The chlorophenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while reduction may yield amines or alcohols.
Scientific Research Applications
N,7-bis[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[840
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may make it useful in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which N,7-bis[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The compound’s tricyclic scaffold distinguishes it from monocyclic or bicyclic analogs. Key structural analogs include:
Key Observations :
- Chlorophenyl substituents increase lipophilicity (logP ~4.2 estimated) compared to dimethylamino-phenyl analogs (logP ~2.8), favoring membrane penetration but reducing aqueous solubility .
Physicochemical Properties
Hypothetical data based on substituent effects:
| Property | Target Compound | 8-(4-Dimethylamino-phenyl)-spiro Derivative |
|---|---|---|
| Molecular Weight (g/mol) | ~580 | ~420 |
| logP (Predicted) | 4.2 | 2.8 |
| Aqueous Solubility (µg/mL) | <10 | >50 |
Chlorine atoms and aromatic methyl groups significantly increase hydrophobicity, impacting bioavailability.
Biological Activity
N,7-bis[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a triazatricyclo framework with two chlorophenyl groups and a carboxamide functional group. Its molecular formula is with a molecular weight of 463.5 g/mol. The structure is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C28H25N5O2 |
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | TYSINXSKDAIKFU-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps starting from simpler precursors. Key steps include:
- Formation of the Tricyclic Core : This involves cyclization reactions using appropriate starting materials.
- Introduction of the Imino Group : Achieved through condensation reactions with amines.
- Attachment of Chlorophenyl Groups : Conducted via alkylation reactions using suitable agents.
These synthetic routes are crucial for obtaining high yields and purity of the compound for biological testing.
Biological Activity
Research indicates that N,7-bis[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exhibits various biological activities:
Anticancer Properties
Studies have shown that this compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).
- Mechanism of Action : It may modulate specific signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains:
- Bacterial Strains : Staphylococcus aureus and Escherichia coli.
- Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : To assess antiproliferative effects against different cancer cell lines.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Study on Antimicrobial Effects :
- Objective : To evaluate the efficacy against common pathogens.
- Findings : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 12 to 25 µg/mL against tested strains.
The biological activity of N,7-bis[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca is believed to involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors that regulate cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
